N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC21434562
Molecular Formula: C18H17NO4S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO4S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H17NO4S/c1-11-4-7-15(8-5-11)24(21,22)19-14-6-9-17-16(10-14)18(12(2)20)13(3)23-17/h4-10,19H,1-3H3 |
| Standard InChI Key | XTGHECOZHKZAMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
Introduction
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals and other chemical industries due to their unique structural properties and biological activities. This compound, in particular, features a benzofuran ring system linked to a benzenesulfonamide moiety, which is further modified with an acetyl group and a methyl group on the benzofuran ring and a methyl group on the benzene ring.
Molecular Formula and Weight:
The molecular formula of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is C26H23NO5S, and its molecular weight is approximately 461.53 g/mol .
Synthesis and Preparation
The synthesis of sulfonamides typically involves the reaction of a sulfonic acid or its derivatives with an amine. For N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide, the synthesis might involve the reaction of 4-methylbenzenesulfonyl chloride with the appropriate benzofuran amine in the presence of a base.
Biological Activity and Applications
While specific biological activity data for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is not available, sulfonamides are known for their antimicrobial, antiviral, and anticancer properties. The presence of the benzofuran ring, which is known for its biological activity, suggests potential applications in pharmaceutical research.
Research Findings and Future Directions
Research on sulfonamides has shown promising results in various therapeutic areas. For instance, some sulfonamide derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . Further research is needed to explore the specific biological activities and potential applications of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide.
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